2-(4-(Thiazol-2-yl)phenyl)ethanamine

Overview

Description

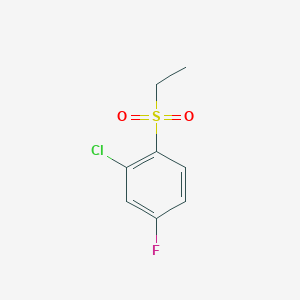

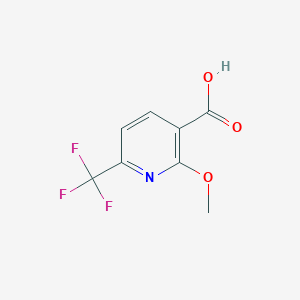

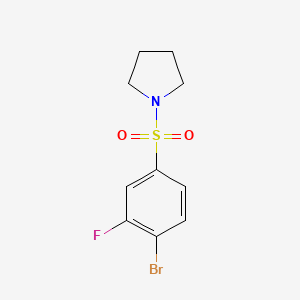

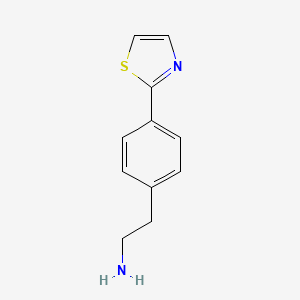

“2-(4-(Thiazol-2-yl)phenyl)ethanamine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is also known as “2-(4-Phenyl-1,3-thiazol-2-yl)ethanamine hydrochloride” and has a molecular weight of 240.75 .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their diverse biological activities . The synthesis of similar compounds has been reported in the literature, involving the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Molecular Structure Analysis

The molecular structure of “2-(4-(Thiazol-2-yl)phenyl)ethanamine” is characterized by a thiazole ring attached to a phenyl group and an ethanamine group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Novel Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, including 2-(4-(Thiazol-2-yl)phenyl)ethanamine, have been extensively studied for their diverse pharmacological properties. These compounds exhibit a wide range of therapeutic activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The thiazole ring serves as a core structure for developing novel drugs with fewer side effects. Research focusing on thiazole derivatives has led to the identification of compounds acting on specific enzyme targets, showcasing their potential in disease treatment. This highlights the thiazole ring's significance in medicinal chemistry, providing a foundation for future drug discovery and development efforts (Leoni et al., 2014).

Thiazole Compounds in Drug Discovery

Continued exploration of thiazole-based compounds reveals their extensive biological activities, encompassing antiviral, anticancer, antibacterial, antifungal, antimalarial, anti-inflammatory, and antiparkinsonian properties. Recent methodologies for synthesizing thiazole and related compounds have facilitated the discovery of new drug molecules with innovative modes of action. This surge in scientific interest and patent filings from 2000 to 2017 underscores the therapeutic and application potential of thiazole derivatives in addressing a variety of infectious and chronic conditions (Sharma et al., 2019).

Thiazole Derivatives as Heterocyclic Scaffolds

Thiazole and its saturated counterpart, thiazolidinone, are pivotal heterocyclic scaffolds in drug design, showing remarkable biological activities. The incorporation of various substituents into thiazolidinone structures has yielded compounds with a broad spectrum of pharmacological effects. These findings suggest that thiazolidinones, with their versatile synthetic routes and biological potentials, continue to be a rich area for chemical and pharmacological research, indicating their ongoing relevance in the search for new therapeutic agents (ArunlalV et al., 2015).

Thiazole and Benzothiazole in Optoelectronic Materials

Beyond pharmacological applications, thiazole and benzothiazole derivatives have also found use in the field of optoelectronics. The incorporation of these heterocyclic structures into π-extended conjugated systems has facilitated the development of novel materials for organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements. This review emphasizes the potential of quinazoline and pyrimidine derivatives, including thiazole and benzothiazole scaffolds, in creating innovative optoelectronic materials, showcasing the versatility of these compounds beyond medicinal chemistry (Lipunova et al., 2018).

Future Directions

Thiazole derivatives, including “2-(4-(Thiazol-2-yl)phenyl)ethanamine”, continue to be a topic of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and development of new thiazole derivatives with improved biological activities and lesser side effects .

properties

IUPAC Name |

2-[4-(1,3-thiazol-2-yl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-6-5-9-1-3-10(4-2-9)11-13-7-8-14-11/h1-4,7-8H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYNWWKBSAAEGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Thiazol-2-yl)phenyl)ethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1404123.png)

![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)

![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)